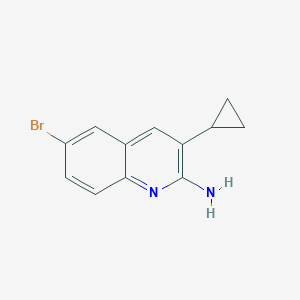

6-Bromo-3-cyclopropylquinolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-cyclopropylquinolin-2-amine is a chemical compound with the CAS Number: 2375270-49-6 . It has a molecular weight of 263.14 . It is available in powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Bromo-3-cyclopropylquinolin-2-amine, has been a subject of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The InChI code for 6-Bromo-3-cyclopropylquinolin-2-amine is1S/C12H11BrN2/c13-9-3-4-11-8 (5-9)6-10 (7-1-2-7)12 (14)15-11/h3-7H,1-2H2, (H2,14,15) . The InChI key is LLOQSHRFFBGAJB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

6-Bromo-3-cyclopropylquinolin-2-amine is a powder that is stored at room temperature . It has a molecular weight of 263.14 .Aplicaciones Científicas De Investigación

1. Synthesis and Biological Targeting

6-Bromo-3-cyclopropylquinolin-2-amine is used in the synthesis of ligands with increased binding affinity for Src homology 3 (SH3) domains, which are significant in mediating biological processes and therapeutic agents. These ligands show high affinity, making them valuable in the study of protein-protein interactions and potential therapeutic applications (Smith et al., 2008).

2. Role in Peptide-Catalyzed Bromination

This compound plays a role in peptide-catalyzed atroposelective bromination processes. Such processes are crucial for synthesizing pharmaceutically relevant compounds, particularly in creating enantioselective 3-arylquinazolin-4(3H)-ones, which have potential therapeutic applications (Diener et al., 2015).

3. Analytical Chemistry Applications

In analytical chemistry, 6-Bromo-3-cyclopropylquinolin-2-amine is used for the derivatization of primary and secondary amines, including amino acids, biogenic amines, hormones, and neurotransmitters. This application is crucial for their identification and quantification using techniques like liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).

4. Fluorescent Compound Synthesis

It's involved in synthesizing fluorescent indazolo[3,2-a]isoquinolin-6-amines, indicating its utility in creating compounds with specific optical properties. These compounds have potential applications in fluorescence-based analytical methods (Balog et al., 2013).

5. In Vitro Antitumor Activity

Compounds synthesized using 6-Bromo-3-cyclopropylquinolin-2-amine have shown in vitro antitumor activity against various human cancer cell lines. This highlights its potential in developing new anticancer agents (Károlyi et al., 2012).

6. Microwave-assisted Amination

This compound is also significant in microwave-assisted amination reactions for preparing aminoquinolines. These methods are noted for their efficiency and yield improvements, particularly in synthesizing quinoline substrates (Wang et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Propiedades

IUPAC Name |

6-bromo-3-cyclopropylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOQSHRFFBGAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)

![1-[3-(Morpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2930326.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)

![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)